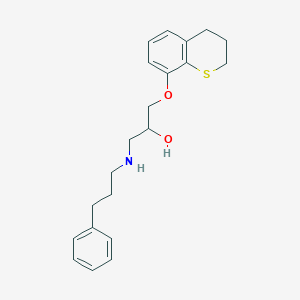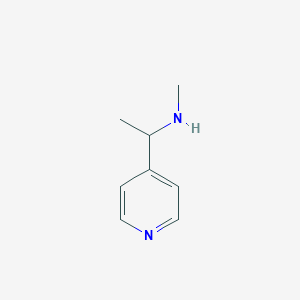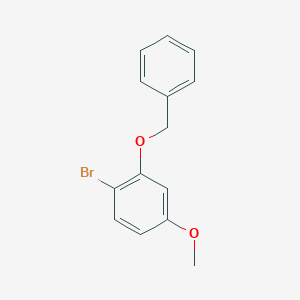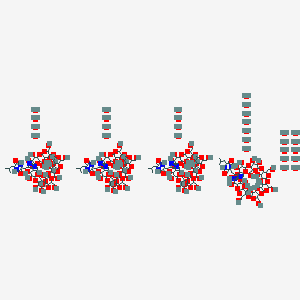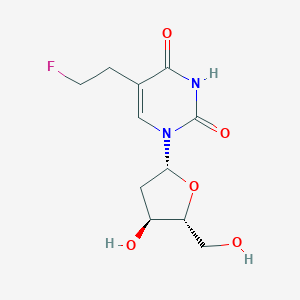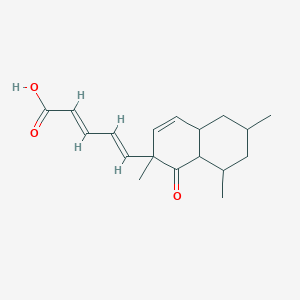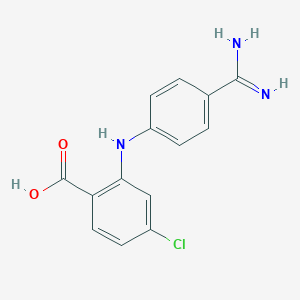
4'-Amidinophenyl-4-chloroanthranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Amidinophenyl-4-chloroanthranilic acid, also known as Cl-amidine, is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Cl-amidine is a potent inhibitor of peptidylarginine deiminases (PADs), a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. PADs play a crucial role in several physiological processes, including gene expression, cell differentiation, and immune responses. However, dysregulation of PAD activity has been linked to various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Wirkmechanismus
4'-Amidinophenyl-4-chloroanthranilic acid exerts its biological effects by inhibiting the activity of PADs. PADs catalyze the conversion of arginine residues in proteins to citrulline, which can alter the structure and function of the protein. 4'-Amidinophenyl-4-chloroanthranilic acid binds to the active site of PADs and prevents the conversion of arginine residues to citrulline, thereby preserving the structure and function of the protein. This mechanism of action has been shown to be effective in various disease models, including cancer, autoimmune disorders, and neurodegenerative diseases.
Biochemical and Physiological Effects
4'-Amidinophenyl-4-chloroanthranilic acid has several biochemical and physiological effects that are relevant to its potential therapeutic applications. For example, 4'-Amidinophenyl-4-chloroanthranilic acid can induce apoptosis in cancer cells by activating caspase-dependent pathways. 4'-Amidinophenyl-4-chloroanthranilic acid can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 4'-Amidinophenyl-4-chloroanthranilic acid can reduce the accumulation of misfolded proteins in the brain by inhibiting the activity of PADs.
Vorteile Und Einschränkungen Für Laborexperimente
4'-Amidinophenyl-4-chloroanthranilic acid has several advantages for lab experiments, including its high potency and specificity for PADs. 4'-Amidinophenyl-4-chloroanthranilic acid is also relatively easy to synthesize and purify, making it accessible to researchers. However, 4'-Amidinophenyl-4-chloroanthranilic acid has some limitations, including its potential toxicity and off-target effects. Additionally, the use of 4'-Amidinophenyl-4-chloroanthranilic acid in animal models may be limited by its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.
Zukünftige Richtungen
There are several future directions for research on 4'-Amidinophenyl-4-chloroanthranilic acid. One area of interest is the development of more potent and selective PAD inhibitors that can be used in various disease models. Another area of interest is the investigation of the role of PADs in other physiological processes, such as metabolism and epigenetic regulation. Additionally, the use of 4'-Amidinophenyl-4-chloroanthranilic acid in combination with other drugs or therapies may enhance its therapeutic efficacy in various diseases. Finally, the development of novel delivery methods for 4'-Amidinophenyl-4-chloroanthranilic acid may improve its pharmacokinetic properties and enable its use in clinical settings.
Synthesemethoden
4'-Amidinophenyl-4-chloroanthranilic acid can be synthesized using various methods, including the reaction of 4-chloroanthranilic acid with cyanamide and ammonium chloride. The reaction mixture is then treated with sodium hydroxide and hydrogen peroxide to yield the final product. The purity of 4'-Amidinophenyl-4-chloroanthranilic acid can be improved by recrystallization from ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
4'-Amidinophenyl-4-chloroanthranilic acid has been extensively studied for its potential therapeutic applications in various diseases. For example, studies have shown that 4'-Amidinophenyl-4-chloroanthranilic acid can inhibit the growth of cancer cells by inducing apoptosis and reducing tumor angiogenesis. 4'-Amidinophenyl-4-chloroanthranilic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing immune cell infiltration. Additionally, 4'-Amidinophenyl-4-chloroanthranilic acid has been investigated as a potential treatment for neurodegenerative diseases, as it can reduce the accumulation of misfolded proteins in the brain.
Eigenschaften
CAS-Nummer |
144262-66-8 |
|---|---|
Produktname |
4'-Amidinophenyl-4-chloroanthranilic acid |
Molekularformel |
C14H12ClN3O2 |
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
2-(4-carbamimidoylanilino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H12ClN3O2/c15-9-3-6-11(14(19)20)12(7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,18H,(H3,16,17)(H,19,20) |
InChI-Schlüssel |
KXPXCMYHNXRQSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NC2=C(C=CC(=C2)Cl)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)NC2=C(C=CC(=C2)Cl)C(=O)O |
Andere CAS-Nummern |
144262-66-8 |
Synonyme |
4'-amidinophenyl-4-chloroanthranilic acid AP-CLAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



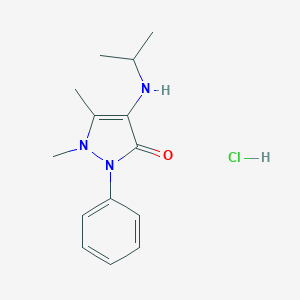
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)
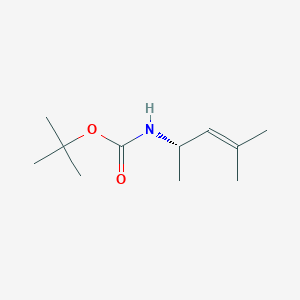
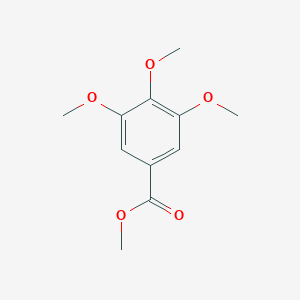
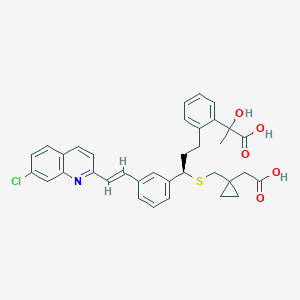
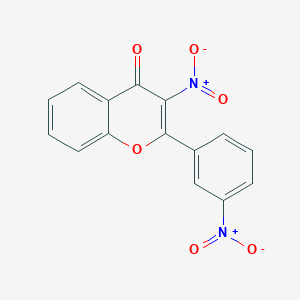
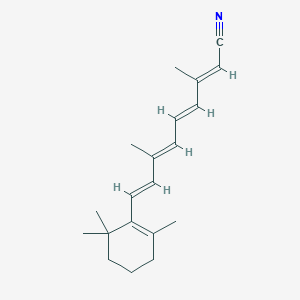
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
